

# Commercially available OR-1855 for laboratory use

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## Compound of Interest

Compound Name: OR-1855

Cat. No.: B022602

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## Application Notes and Protocols for OR-1855

For Laboratory Use in Research and Drug Development

### Introduction

**OR-1855** is an active metabolite of the calcium sensitizer Levosimendan.[1][2] While Levosimendan's primary use is in treating acute decompensated heart failure, its metabolite **OR-1855** has demonstrated distinct pharmacological effects, particularly anti-inflammatory properties, making it a valuable tool for laboratory research in inflammation, cardiovascular disease, and related fields.[1][2] These application notes provide detailed protocols for utilizing commercially available **OR-1855** in key laboratory experiments.

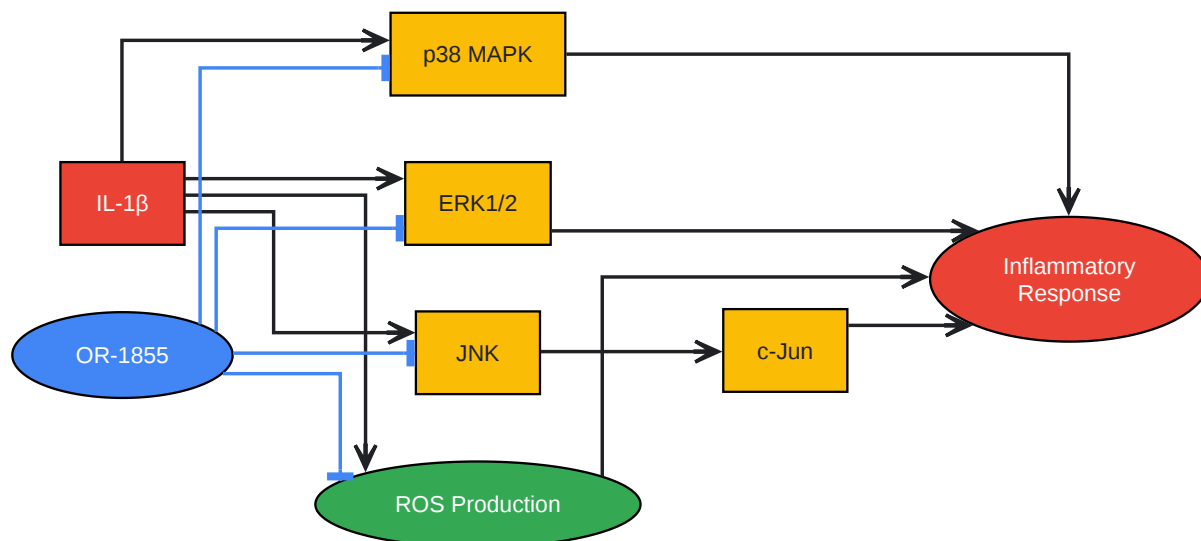
### Chemical Properties and Storage

Property	Information
Chemical Name	(R)-4-((4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)amino)phenol
Molecular Formula	C <sub>11</sub> H <sub>13</sub> N <sub>3</sub> O
Molecular Weight	203.24 g/mol
Appearance	Solid
Solubility	Soluble in DMSO
Storage Conditions	Powder: -20°C; In solvent: -80°C
Commercial Suppliers	MedchemExpress, DC Chemicals, Shimadzu, GlpBio

## Biological Activity and Mechanism of Action

**OR-1855** exerts anti-inflammatory effects by inhibiting the production of reactive oxygen species (ROS) and modulating key inflammatory signaling pathways. In human umbilical vein endothelial cells (HUVECs), **OR-1855** has been shown to inhibit the phosphorylation of several key proteins in the mitogen-activated protein kinase (MAPK) signaling cascade, including p38 MAPK, ERK1/2, c-Jun N-terminal kinase (JNK), and the downstream transcription factor c-Jun, when stimulated with interleukin-1 $\beta$  (IL-1 $\beta$ ).<sup>[1][2]</sup>

## Signaling Pathway of OR-1855 in HUVECs



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Caption: **OR-1855** signaling pathway in HUVECs.

## Quantitative Data

While specific IC<sub>50</sub> or EC<sub>50</sub> values for **OR-1855**'s anti-inflammatory effects are not extensively reported in the literature, studies have demonstrated significant inhibition of inflammatory responses at a concentration of 10 μM.[1][2] Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific experimental setup.

Parameter	Cell Type	Stimulus	Effect	Effective Concentration
Inhibition of ROS Production	HUVEC	IL-1 $\beta$	Reduction of intracellular ROS	~10 $\mu$ M
Inhibition of p38 MAPK Phosphorylation	HUVEC	IL-1 $\beta$	Decreased phosphorylation	~10 $\mu$ M
Inhibition of ERK1/2 Phosphorylation	HUVEC	IL-1 $\beta$	Decreased phosphorylation	~10 $\mu$ M
Inhibition of JNK Phosphorylation	HUVEC	IL-1 $\beta$	Decreased phosphorylation	~10 $\mu$ M
Inhibition of c-Jun Phosphorylation	HUVEC	IL-1 $\beta$	Decreased phosphorylation	~10 $\mu$ M

## Experimental Protocols

### Protocol 1: Inhibition of IL-1 $\beta$ -Induced ROS Production in HUVECs

This protocol describes how to measure the inhibitory effect of **OR-1855** on IL-1 $\beta$ -induced reactive oxygen species (ROS) production in Human Umbilical Vein Endothelial Cells (HUVECs) using the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFDA).

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA

- Phosphate Buffered Saline (PBS)
- **OR-1855** (dissolved in DMSO)
- Recombinant Human IL-1 $\beta$
- DCFDA (e.g., from MilliporeSigma)
- Black, clear-bottom 96-well plates
- Fluorescence microplate reader

Experimental Workflow:

Caption: Workflow for ROS Production Assay.

Procedure:

- **Cell Seeding:** Seed HUVECs into a black, clear-bottom 96-well plate at a density of  $1 \times 10^4$  cells per well in 100  $\mu$ L of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Serum Starvation (Optional):** The following day, replace the medium with serum-free medium and incubate for 2-4 hours.
- **OR-1855 Pre-treatment:** Prepare serial dilutions of **OR-1855** in serum-free medium. A final concentration of 10  $\mu$ M is a good starting point based on existing literature.<sup>[1][2]</sup> Add the **OR-1855** dilutions to the respective wells and incubate for 30 minutes. Include a vehicle control (DMSO).
- **IL-1 $\beta$  Stimulation:** Add IL-1 $\beta$  to the wells to a final concentration of 10 ng/mL. Do not add IL-1 $\beta$  to the negative control wells.
- **DCFDA Staining:** Prepare a 10  $\mu$ M working solution of DCFDA in serum-free medium. Remove the medium from the wells and add 100  $\mu$ L of the DCFDA solution to each well.
- **Incubation:** Incubate the plate at 37°C for 30-60 minutes, protected from light.

- **Fluorescence Measurement:** Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

## Protocol 2: Analysis of MAPK Phosphorylation by Western Blot

This protocol details the procedure for assessing the inhibitory effect of **OR-1855** on the IL-1 $\beta$ -induced phosphorylation of p38 MAPK, ERK1/2, and JNK in HUVECs via Western blotting.

Materials:

- HUVECs
- Endothelial Cell Growth Medium
- **OR-1855**
- Recombinant Human IL-1 $\beta$
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (phospho-p38, total p38, phospho-ERK1/2, total ERK1/2, phospho-JNK, total JNK)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

- Imaging system

Experimental Workflow:

Caption: Western Blotting Workflow.

Procedure:

- Cell Culture and Treatment: Culture HUVECs in 6-well plates until they reach 80-90% confluency. Pre-treat the cells with **OR-1855** (e.g., 10  $\mu$ M) for 30 minutes, followed by stimulation with IL-1 $\beta$  (10 ng/mL) for 15-30 minutes.
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
- Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of p38, ERK1/2, and JNK overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

## Protocol 3: Assessment of Myometrial Contractility

This protocol provides a general framework for investigating the effect of **OR-1855** on myometrial contractility using isolated uterine tissue strips.

#### Materials:

- Isolated myometrial tissue strips (e.g., from rat or human biopsies)
- Organ bath system with force transducers
- Krebs-Henseleit solution (or similar physiological salt solution)
- **OR-1855**
- Contractile agonists (e.g., oxytocin, KCl)
- Data acquisition system

#### Experimental Workflow:

Caption: Myometrial Contractility Assay Workflow.

#### Procedure:

- **Tissue Preparation:** Prepare myometrial strips of a standardized size from the collected tissue.
- **Mounting:** Mount the strips in an organ bath filled with oxygenated (95% O<sub>2</sub>/5% CO<sub>2</sub>) Krebs-Henseleit solution maintained at 37°C. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
- **Equilibration:** Allow the tissue to equilibrate for at least 60 minutes, with periodic washing, until spontaneous contractions stabilize or a stable baseline tension is achieved.
- **Baseline Contraction:** Record baseline spontaneous contractions. If spontaneous contractions are not present or robust, stimulate the tissue with a submaximal concentration of an agonist like oxytocin or KCl.

- **OR-1855** Administration: Once a stable contractile pattern is established, add cumulative concentrations of **OR-1855** to the organ bath. Allow sufficient time between additions for the response to stabilize.
- Data Recording and Analysis: Continuously record the contractile force. Analyze the data to determine the effect of **OR-1855** on the amplitude and frequency of contractions. Calculate the percentage of inhibition or stimulation compared to the baseline.

## Disclaimer

These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup, including cell lines, reagent concentrations, and incubation times. Always refer to the manufacturer's instructions for specific reagents and equipment. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

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